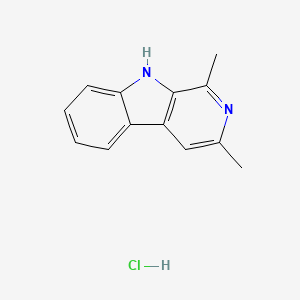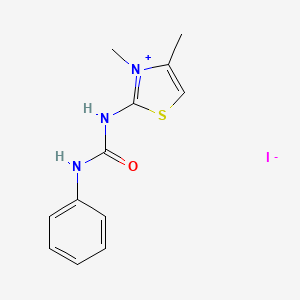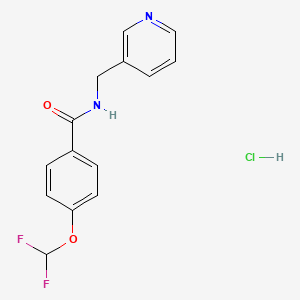
4-(difluoromethoxy)-N-(pyridin-3-ylmethyl)benzamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(difluoromethoxy)-N-(pyridin-3-ylmethyl)benzamide;hydrochloride, also known as DFP-10825, is a small molecule inhibitor with potential anticancer activity. It was developed by Daewoong Pharmaceutical Co. Ltd. and is currently undergoing clinical trials for the treatment of solid tumors.
Wirkmechanismus
HSP90 is a chaperone protein that helps other proteins fold correctly and function properly. In cancer cells, HSP90 is overexpressed and plays a critical role in the stabilization and activation of many oncogenic proteins, which promote tumor growth and survival. 4-(difluoromethoxy)-N-(pyridin-3-ylmethyl)benzamide;hydrochloride binds to the ATP-binding site of HSP90 and prevents its activity, leading to the degradation of these oncogenic proteins and ultimately, the inhibition of tumor growth.
Biochemical and Physiological Effects:
4-(difluoromethoxy)-N-(pyridin-3-ylmethyl)benzamide;hydrochloride has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors), and enhance the immune response against cancer cells. It has also been reported to reduce tumor size and metastasis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(difluoromethoxy)-N-(pyridin-3-ylmethyl)benzamide;hydrochloride is its specificity for HSP90, which reduces the potential for off-target effects. However, its potency and efficacy may vary depending on the type of cancer and the genetic profile of the tumor cells. Moreover, its hydrophobic nature may limit its solubility and bioavailability in vivo.
Zukünftige Richtungen
4-(difluoromethoxy)-N-(pyridin-3-ylmethyl)benzamide;hydrochloride has the potential to be used in combination with other anticancer agents, such as chemotherapy and immunotherapy, to enhance their efficacy and reduce toxicity. Further studies are needed to optimize its dosing regimen and evaluate its safety and efficacy in clinical trials. Additionally, the development of biomarkers that can predict patient response to 4-(difluoromethoxy)-N-(pyridin-3-ylmethyl)benzamide;hydrochloride may help identify those who are most likely to benefit from this treatment.
Synthesemethoden
The synthesis of 4-(difluoromethoxy)-N-(pyridin-3-ylmethyl)benzamide;hydrochloride involves several steps, including the reaction of 3-pyridinemethanol with 4-(difluoromethoxy)benzoyl chloride, followed by reduction with sodium borohydride and acylation with hydrochloric acid. The final product is obtained as a hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
4-(difluoromethoxy)-N-(pyridin-3-ylmethyl)benzamide;hydrochloride has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. It works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of many cellular processes, including cell growth and survival.
Eigenschaften
IUPAC Name |
4-(difluoromethoxy)-N-(pyridin-3-ylmethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2.ClH/c15-14(16)20-12-5-3-11(4-6-12)13(19)18-9-10-2-1-7-17-8-10;/h1-8,14H,9H2,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHSWXJBPMCYJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)OC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Azaspiro[2.4]heptane-5-carboxylic acid tfa](/img/structure/B7452127.png)
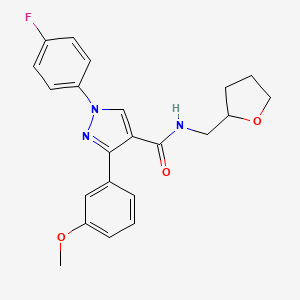
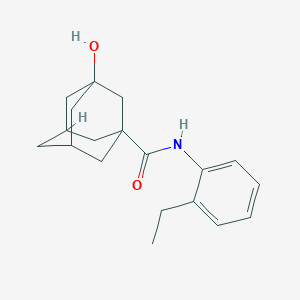
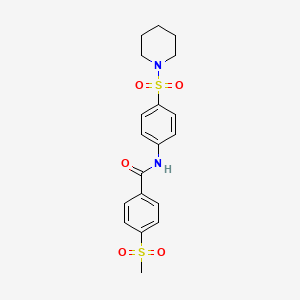
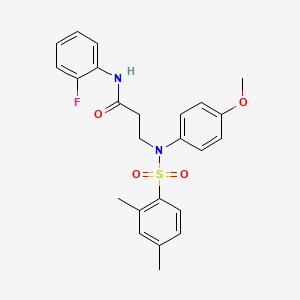
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B7452166.png)
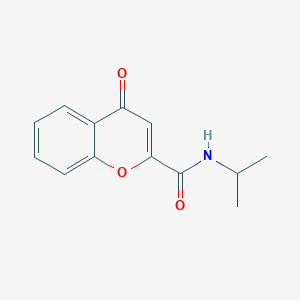
![4-[4-[1-[4-(dimethylamino)phenyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]-N,N-dimethylaniline;dibromide](/img/structure/B7452175.png)



![4-chloro-N-[3-(dimethylamino)propyl]benzamide;hydrochloride](/img/structure/B7452190.png)
